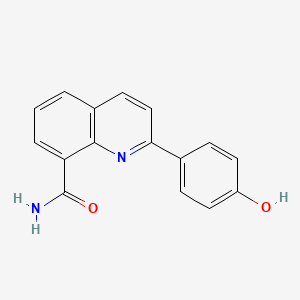
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chroman ring system, an amino group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution and condensation reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and receptor interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific biological pathways or diseases.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Amino-2,2-dimethylchroman-6-carboxylic acid: Lacks the (S)-configuration and hydrochloride salt form.
6-Carboxy-2,2-dimethylchroman-4-amine: Similar structure but different functional group positioning.
2,2-Dimethylchroman-4-amine: Lacks the carboxylic acid group.
Uniqueness
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride is unique due to its specific stereochemistry (S-configuration) and the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
属性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC 名称 |
(4S)-4-amino-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12;/h3-5,9H,6,13H2,1-2H3,(H,14,15);1H/t9-;/m0./s1 |
InChI 键 |
YJRRMXHFDFQSDH-FVGYRXGTSA-N |
手性 SMILES |
CC1(C[C@@H](C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl |
规范 SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


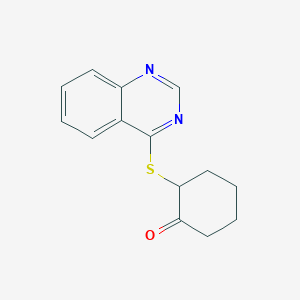
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
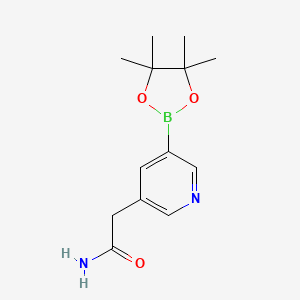

![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)

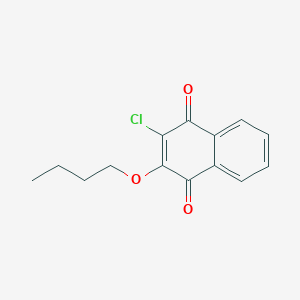
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
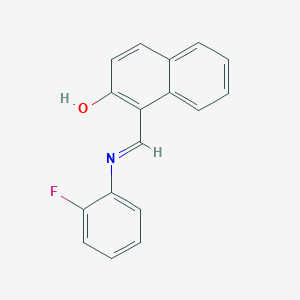

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
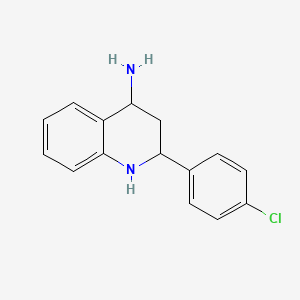
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
